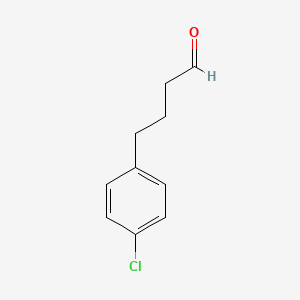

4-(4-Chlorophenyl)butanal

Descripción

4-(4-Chlorophenyl)butanal is an aromatic aldehyde featuring a chlorinated phenyl group attached to a four-carbon aliphatic chain terminating in an aldehyde functional group. The chlorine substituent at the para position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions compared to non-chlorinated analogs. Such compounds are often intermediates in organic synthesis or pharmaceutical development, particularly in antihistamines like cetirizine derivatives (e.g., ) .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEUQQZAOOGGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Chlorophenyl)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-(4-Chlorophenyl)butanoic acid.

Reduction: 4-(4-Chlorophenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)butanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 4-(4-Chlorophenyl)butanal exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the chlorophenyl group can interact with biological targets through hydrophobic interactions and halogen bonding, influencing the compound’s activity in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Phenylbutanal (CAS 18328-11-5)

Molecular Formula : C₁₀H₁₂O

Key Differences :

- Lacks the 4-chloro substituent on the phenyl ring.

- Applications: Used in fragrance synthesis and as a precursor in organic reactions due to its aldehyde functionality.

4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

Molecular Formula : C₁₀H₁₃ClOS

Key Differences :

- Replaces the aldehyde group with a sulfanyl (-S-) and hydroxyl (-OH) group.

- The sulfanyl group introduces thioether functionality, altering solubility (e.g., reduced water solubility compared to aldehydes) and reactivity (e.g., susceptibility to oxidation). Applications: Likely serves as an intermediate in organosulfur chemistry or drug synthesis. Stability/Reactivity: The hydroxyl group enables hydrogen bonding, increasing boiling point relative to 4-(4-Chlorophenyl)butanal. The thioether may confer radical scavenging properties .

Cetirizine/Pseudoephedrine Derivatives (e.g., Levocetirizine Dihydrochloride)

Key Insight: The electron-withdrawing chlorine in this compound could similarly improve stability in drug intermediates by mitigating undesired side reactions .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The 4-chloro substituent in this compound enhances stability by delocalizing anionic charges, a principle validated in pyrimidinium ylides (). This effect is critical in reactions involving carbanion intermediates .

- Functional Group Influence: The aldehyde group in this compound renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the sulfanylbutanol analog, which prioritizes sulfur-mediated pathways .

Actividad Biológica

4-(4-Chlorophenyl)butanal is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the following chemical structure:

- Molecular Formula : C10H11ClO

- Molecular Weight : 198.65 g/mol

The presence of the chlorophenyl group enhances its lipophilicity, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Anticancer Properties : Investigations into its potential as an anticancer agent have shown promising results, particularly against glioblastoma cell lines. The compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, targeting specific bacterial strains .

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, particularly AKT2/PKBβ, which is crucial in glioma malignancy .

Anticancer Activity

A study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compounds structurally related to this compound exhibited significant inhibitory effects on glioma growth. Notably, one derivative demonstrated an EC50 value of 20 μM against GL261 murine glioblastoma cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Research on 4-(4-Chlorophenyl)pyridine, a related compound, indicated antimicrobial properties against various pathogens. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify active components and assess their efficacy against bacterial strains .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinase Activity : The compound selectively inhibits AKT2/PKBβ signaling pathways, which are often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .

- Antimicrobial Mechanisms : While specific mechanisms are still under investigation, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.